molecular formula C19H26N2OS B6640866 [1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol

[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol

Cat. No. B6640866
M. Wt: 330.5 g/mol
InChI Key: GBKHFJLZPXRNKU-UHFFFAOYSA-N
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Description

[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol involves its interaction with specific receptors in the body. It has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release. This modulation can result in various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, it has been shown to induce apoptosis in cancer cells, leading to their death. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress, leading to a reduction in neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using [1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol in lab experiments include its diverse range of applications, its potency, and its specificity for certain receptors. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are numerous future directions for the study of [1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol. Some potential areas of research include its use as a drug candidate for the treatment of specific diseases, its potential use as a diagnostic tool, and its potential use as a research tool to study specific receptors in the body. Further studies are also needed to determine its optimal dosage, administration, and potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its complex synthesis method, diverse range of applications, and potential toxicity make it a valuable tool for researchers. Further studies are needed to determine its optimal dosage, administration, and potential side effects, as well as its potential as a drug candidate and diagnostic tool.

Synthesis Methods

The synthesis of [1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol involves a series of chemical reactions. The starting materials include 3-methylthiophene, piperidine, and 4-bromobenzylamine. The reaction involves the formation of an intermediate, which is further reacted with formaldehyde and hydrogen chloride to yield the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use as a diagnostic tool for detecting certain diseases.

properties

IUPAC Name

[1-[[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-15-8-11-23-19(15)12-20-18-5-3-2-4-17(18)13-21-9-6-16(14-22)7-10-21/h2-5,8,11,16,20,22H,6-7,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHFJLZPXRNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=CC=C2CN3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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